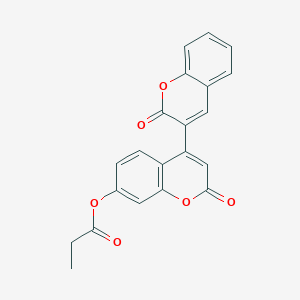

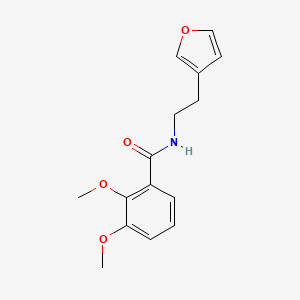

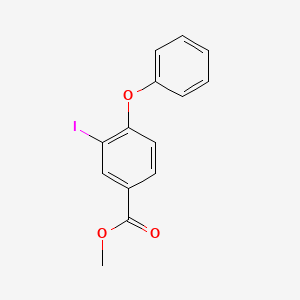

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound has been described in the literature. It was synthesized by linking the coumarin system (7-hydroxycoumarin) to a 4-chlorobenzoyl chloride . The O-acylation reaction of 7-hydroxy-2 H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h resulted in an 88% yield .Molecular Structure Analysis

The molecular structure of this 7-substituted coumarin derivative was determined by ESI-MS, FT-IR, 1 H and 13 C NMR spectroscopic analysis, and X-ray diffractometry . In the structure, the benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the O-acylation reaction of 7-hydroxy-2 H-chromen-2-one with 4-chlorobenzoyl chloride . This reaction was carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

- 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate and related compounds have been synthesized and characterized in various studies. For instance, Vetyugova et al. (2018) reported the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming different compounds upon refluxing in different solvents (Vetyugova et al., 2018).

Structural Analysis and Spectroscopy

- The structure of related compounds like 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one was determined using spectral methods and X-ray analysis by Ambartsumyan et al. (2012), highlighting the utility of these compounds in structural chemistry (Ambartsumyan et al., 2012).

Pharmaceutical Research

- Some derivatives of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate have been explored for their potential pharmaceutical applications. For example, Venkateswararao et al. (2014) synthesized bis-chromenone derivatives for anti-proliferative activity against human cancer cells (Venkateswararao et al., 2014).

Material Science and Catalysis

- These compounds have also found applications in material science. For instance, in a study by Saravana Mani et al. (2018), a compound was synthesized for detecting Cr3+ ions in living cells, indicating the potential for environmental and biological sensing applications (Saravana Mani et al., 2018).

Computational Chemistry

- Computational studies, like those conducted by Arif et al. (2022), have explored the electronic and structural aspects of chromene derivatives, contributing to the understanding of their non-linear optical properties, which could be significant in the field of optoelectronics (Arif et al., 2022).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the wide range of biological and pharmacological activities exhibited by coumarin derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Eigenschaften

IUPAC Name |

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPWYXBPCATLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)

![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)